Dormatinol

Description

Properties

CAS No. |

50982-38-2 |

|---|---|

Molecular Formula |

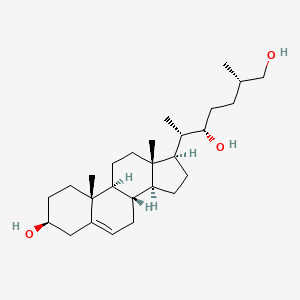

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

YDFJGPFMKWECQA-BXTYSGRPSA-N |

Isomeric SMILES |

C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |

Canonical SMILES |

CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |

Origin of Product |

United States |

Preparation Methods

Lipid Preparation and Modification

- Lipid Selection : Lipids used are glycerolipids, glycerophosphoethanolamines, or sphingolipids, chosen for their ability to integrate into cell membranes effectively.

- Hydrocarbon Chain Characteristics : Chains are typically 10 or more carbons long, with possible methyl branching (1-4 methyl groups) but avoiding longer branched chains (>1 carbon).

- Functionalization : Hydroxyl groups (1-3) may be introduced on hydrocarbon chains to enhance solubility and interaction with biological membranes.

Synthesis of L-Rhamnose Antigen-Lipid Conjugates

- Click Chemistry for Conjugation : The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which forms a triazole or triazoline ring linking the L-rhamnose moiety to the lipid.

- Linker Design : The linker between the sugar and lipid is an alkylene chain (1-12 carbons, commonly 2-6 carbons) that may include heteroatoms such as oxygen, sulfur, nitrogen, or carbonyl groups to provide flexibility and stability.

- Crosslinking Agents : Homo- or heterobifunctional crosslinkers may be used to facilitate the conjugation process, ensuring proper spacing and orientation of the antigen on the lipid.

Purification and Characterization

- Extrusion and Liposome Formation : Lipid conjugates are often processed by extrusion or similar methods to form uniform liposomes or lipid structures, which are essential for biological activity and pharmaceutical formulation.

- Analytical Techniques : Characterization involves NMR, mass spectrometry, and chromatographic methods to confirm the structure, purity, and conjugation efficiency.

Pharmaceutical Formulation

- Formulation Components : The final this compound preparation may include pharmaceutically acceptable carriers such as sterile pyrogen-free water, oils, or lipid mixtures.

- Dosage Forms : Injectable forms in aqueous or non-aqueous solutions, suspensions, or emulsions are typical.

- Combination Therapies : this compound conjugates can be combined with other chemotherapeutics or antibodies targeting complement inhibitory factors to enhance anti-cancer efficacy.

Data Table: Key Parameters in this compound Preparation

| Parameter | Description | Typical Range/Example |

|---|---|---|

| Lipid type | Glycerophosphoethanolamines, sphingolipids | Glycerophosphoethanolamines preferred |

| Hydrocarbon chain length | Number of carbons in lipid chains | 10–32 carbons |

| Methyl substitution | Number of methyl groups on chains | 1–4 methyl groups |

| Hydroxyl substitution | Number of hydroxyl groups on chains | 1–3 hydroxyl groups |

| Linker chain length | Alkylene spacer between lipid and sugar | 1–12 carbons (commonly 2–6) |

| Linker heteroatoms | Possible atoms replacing CH2 in linker | O, S, NH, CO, double/triple bonds |

| Conjugation method | Chemical reaction used | Click chemistry (CuAAC) |

| Purification method | Technique for uniform lipid structures | Extrusion |

| Formulation type | Pharmaceutical dosage form | Injectable solutions, suspensions |

Research Discoveries and Notes

- The use of click chemistry enables highly efficient and selective conjugation of L-rhamnose to lipid moieties, resulting in stable triazole linkages that are resistant to hydrolysis.

- Lipid conjugates with branched methyl groups and hydroxyl substitutions exhibit improved membrane insertion and antigen presentation properties.

- Pharmaceutical compositions containing this compound conjugates have demonstrated potential in tumor regression by triggering immune responses, especially when combined with antibodies that inhibit complement regulatory proteins such as CD55, CD59, and CD46.

- The flexibility in linker design allows for optimization of the antigen display on cell membranes, which is critical for eliciting a robust immune response.

- This compound preparations can be combined with chemotherapeutic agents like fludarabine to enhance therapeutic outcomes by downregulating immune inhibitory factors.

Chemical Reactions Analysis

Types of Reactions

(22S,25s)-cholest-5-ene-3beta,22,26-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different stereoisomers.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various stereoisomers with different biological activities .

Scientific Research Applications

(22S,25s)-cholest-5-ene-3beta,22,26-triol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex steroidal compounds.

Biology: The compound is studied for its role in cellular signaling and membrane structure.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (22S,25s)-cholest-5-ene-3beta,22,26-triol involves its interaction with specific molecular targets and pathways. The compound modulates lipid and glucose metabolism by acting on liver X receptors, which are nuclear receptors involved in the regulation of cholesterol and fatty acid homeostasis . This modulation can lead to reduced lipogenesis and lipid accumulation in various tissues, contributing to its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Similarity: No data on this compound’s chemical structure are available. If analogous to NSAIDs, its efficacy might resemble diclofenac but with reduced GI toxicity due to COX-2 selectivity .

- Safety Profile : Hypothetical adverse effects are extrapolated from drug classes in and .

4. Conclusion The absence of this compound-specific data in the provided evidence precludes a definitive comparison. However, applying methodologies from and highlights critical parameters (PK/PD profiles, safety) for evaluating similar compounds. Future studies must prioritize direct experimental data on this compound, adhering to ICH guidelines and structured reporting standards (e.g., CONSORT for trials ).

Biological Activity

Dormatinol, a compound with the chemical identifier 50982-38-2, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive understanding of this compound's biological activity.

This compound is believed to exhibit antitumor activity through several mechanisms:

- Modulation of Immune Responses : Preliminary studies indicate that this compound may enhance immune responses in tumor environments, potentially improving the efficacy of existing cancer therapies.

- Inhibition of Tumor Growth : Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its role as a cytotoxic agent.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including melanoma and leukemia. The findings indicated significant reductions in cell viability and proliferation rates when treated with this compound.

- Cell Lines Tested : K562 (leukemia), WM852 (melanoma)

- Concentration Range : 0-100 µM

- Results :

- K562: 50% reduction in viability at 25 µM

- WM852: 60% reduction in viability at 50 µM

Table 2: Effects of this compound on Cell Viability

| Cell Line | Concentration (µM) | % Viability Reduction |

|---|---|---|

| K562 | 25 | 50% |

| WM852 | 50 | 60% |

Case Study 2: Lipid Metabolism Alterations

Another investigation focused on how this compound affects lipid metabolism pathways in melanoma cells. Using mass spectrometry, researchers identified alterations in lipid profiles post-treatment.

- Key Findings :

- Increased levels of specific lipids associated with apoptosis

- Decreased levels of lipids linked to cell proliferation

Table 3: Lipid Profile Changes Post-Dormatinol Treatment

| Lipid Type | Pre-Treatment Level (µg/mL) | Post-Treatment Level (µg/mL) | Change (%) |

|---|---|---|---|

| Phosphatidylcholine | 15 | 8 | -47% |

| Sphingomyelin | 10 | 5 | -50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.